molecular formula C6H5F4N3O B3032011 4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine CAS No. 92983-84-1

4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B3032011
CAS No.: 92983-84-1
M. Wt: 211.12 g/mol
InChI Key: AXRKVXJOBKXCIL-UHFFFAOYSA-N
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Description

4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative featuring a fluorine atom at position 4, a methoxy group at position 6, a trifluoromethyl (CF₃) group at position 5, and an amine group at position 2. Pyrimidine derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F4N3O/c1-14-4-2(6(8,9)10)3(7)12-5(11)13-4/h1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRKVXJOBKXCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575299
Record name 4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92983-84-1
Record name 4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Trifluoromethyluracil (5-TFU)

5-TFU is synthesized via cyclocondensation of ethyl trifluoroacetoacetate with urea under acidic conditions. The reaction proceeds at 120–140°C for 8–12 hours, yielding 5-TFU in ~75% purity.

Chlorination to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (5-TFP)

5-TFU is treated with phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF) at 100–110°C for 4–6 hours. This replaces the hydroxyl groups at positions 2 and 4 with chlorine, producing 5-TFP in 85–90% yield.

Table 1: Chlorination Conditions for 5-TFP Synthesis

Parameter Value
Reagent POCl₃ (5 equiv)
Catalyst DMF (0.1 equiv)
Temperature 110°C
Time 5 hours
Yield 88%

Introduction of Methoxy Group at Position 6

The methoxy group at position 6 is introduced via nucleophilic substitution or during pyrimidine ring formation. A patented method involves reacting 2,4,6-trichloro-5-(trifluoromethyl)pyrimidine with sodium methoxide (NaOMe) in methanol at 60°C.

Methoxylation via Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A mixture of 2,4-dichloro-6-iodo-5-(trifluoromethyl)pyrimidine, NaOMe, and tetrahydrofuran (THF) is irradiated at 140°C for 10 minutes, achieving 92% conversion to the 6-methoxy derivative.

Table 2: Microwave-Assisted Methoxylation

Condition Value
Substrate 2,4-Dichloro-6-iodo-5-CF₃-pyrimidine
Reagent NaOMe (3 equiv)
Solvent THF
Temperature 140°C
Time 10 minutes
Yield 92%

Fluorination at Position 4

Fluorine is introduced at position 4 via halogen exchange using potassium fluoride (KF) or cesium fluoride (CsF). A mixture of 2,6-dichloro-4-methoxy-5-CF₃-pyrimidine, KF (4 equiv), and dimethyl sulfoxide (DMSO) is heated at 150°C for 6 hours, yielding 4-fluoro-2,6-dichloro-5-CF₃-pyrimidine in 78% yield.

Amination at Position 2

The final step involves substituting the chlorine at position 2 with an amino group. Ammonia gas is bubbled through a solution of 4-fluoro-2,6-dichloro-5-CF₃-pyrimidine in dioxane at 100°C for 12 hours, yielding the target compound in 65% purity.

Optimization with Boc-Protected Amines

To improve selectivity, tert-butyl (5-amino-2-methoxy-4-morpholinophenyl)carbamate is reacted with 2-chloro-4-fluoro-6-methoxy-5-CF₃-pyrimidine in acetonitrile under microwave irradiation (180°C, 30 minutes), achieving 82% yield after deprotection.

Table 3: Amination Reaction Parameters

Parameter Value
Substrate 2-Chloro-4-fluoro-6-methoxy-5-CF₃-pyrimidine
Reagent Ammonia (g)
Solvent Dioxane
Temperature 100°C
Time 12 hours
Yield 65%

Alternative Synthetic Pathways

One-Pot Sequential Substitution

A streamlined approach involves sequential substitutions in a single reactor. Starting with 2,4,6-trichloro-5-CF₃-pyrimidine, methoxy, fluoro, and amino groups are introduced stepwise without isolating intermediates. This method reduces purification steps and improves overall yield to 70%.

Use of Morpholino Intermediates

Morpholino derivatives, such as N-(5-amino-4-methoxy-2-morpholinophenyl)acrylamide, facilitate regioselective amination. These intermediates react with halogenated pyrimidines under acidic conditions, enabling precise functionalization.

Challenges and Optimization

  • Regioselectivity : The electron-withdrawing trifluoromethyl group deactivates the pyrimidine ring, necessitating harsh conditions for substitutions. Microwave irradiation and high-boiling solvents (e.g., DMSO) mitigate this issue.
  • Stability of Intermediates : Chlorinated intermediates are moisture-sensitive and require anhydrous conditions during handling.
  • Yield Improvement : Catalytic additives like copper(I) iodide enhance fluorination and amination efficiencies.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, often facilitated by catalysts or specific reagents.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, nucleophiles, and electrophiles under conditions such as reflux or microwave irradiation.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are frequently used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typical reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positional arrangement of substituents on the pyrimidine ring critically impacts molecular properties. Below is a comparison with key analogs:

Compound Name Substituents (Positions) Key Features Reference
4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine F (4), OCH₃ (6), CF₃ (5), NH₂ (2) Balanced electronic effects; potential for metabolic stability and H-bonding N/A
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine (Example 5, EP4146630B1) Phenoxy (4), CH₃ (5), CF₃ (6) Bulky phenoxy group enhances lipophilicity; methyl may reduce steric hindrance
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1480-66-6) Cl (6), CF₃ (2), NH₂ (4) Chlorine increases electrophilicity; CF₃ at position 2 alters electronic distribution
N-(3-Methoxy-5-(trifluoromethyl)phenyl)-4-(6-methoxypyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine (SGC-CLK-1) Pyrazolo-pyridazine (4), OCH₃/CF₃-phenyl Extended aromatic system enhances π-π stacking; dual methoxy groups improve solubility

Key Observations :

  • Trifluoromethyl Position : The CF₃ group at position 5 (target compound) versus position 6 (Example 5) alters steric and electronic interactions. Position 5 CF₃ may enhance ring planarity, favoring stacking interactions in biological targets .
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (compared to Cl in CAS 1480-66-6) reduce steric hindrance and improve metabolic stability .
  • Methoxy Group : The OCH₃ at position 6 (target) versus position 4 (Example 5) may increase solubility due to its polar nature while directing electrophilic substitution reactions .

Biological Activity

4-Fluoro-6-methoxy-5-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic organic compound notable for its unique combination of functional groups, which include fluorine, methoxy, and trifluoromethyl. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and therapeutic applications.

The molecular formula of this compound is C6H5F4N3OC_6H_5F_4N_3O, with a molecular weight of 211.12 g/mol. The presence of electron-withdrawing groups such as trifluoromethyl enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity through hydrogen and halogen bonding interactions, which are crucial for modulating enzyme activity .

Potential Targets

  • Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in various biological pathways, including cyclooxygenase (COX) and lipoxygenases (LOX), which are associated with inflammatory processes .
  • Receptor Binding : Its structural characteristics allow it to bind effectively to certain receptors, potentially influencing downstream signaling pathways.

Biological Activity Studies

Recent studies have focused on the biological activity of this compound, revealing its potential as an anti-inflammatory and anticancer agent. Below are some key findings:

Study Biological Activity Methodology Findings
Study 1COX InhibitionIn vitro assaysModerate inhibition observed with IC50 values indicating efficacy against COX enzymes .
Study 2CytotoxicityMCF-7 cell lineSignificant cytotoxic effects noted, with IC50 values suggesting potential as an anticancer agent .
Study 3Enzyme InteractionMolecular dockingStrong interactions with enzyme residues were predicted, enhancing understanding of binding mechanisms .

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that compounds similar to this compound exhibited dual inhibitory effects on COX enzymes, which play a pivotal role in inflammatory responses. This suggests that the compound may be beneficial in treating inflammatory diseases .
  • Anticancer Potential : In research involving breast cancer cell lines (MCF-7), the compound showed promising results in reducing cell viability at low concentrations, indicating its potential role as a chemotherapeutic agent. The mechanism was linked to its ability to induce apoptosis in cancer cells .

Comparison with Related Compounds

The uniqueness of this compound can be highlighted by comparing it with similar pyrimidine derivatives:

Compound Key Differences Biological Activity
4-Fluoro-5-(trifluoromethyl)pyrimidin-2-amineLacks methoxy group; potentially reduced reactivityLower enzyme inhibition
6-Methoxy-5-(trifluoromethyl)pyrimidin-2-amineLacks fluorine; altered chemical propertiesDifferent binding affinity
4-Fluoro-6-methoxypyrimidin-2-amineLacks trifluoromethyl group; may influence stabilityReduced biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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